molecular formula C14H16O4 B12649525 1-Phenylethyl 2-acetylacetoacetate CAS No. 85153-66-8

1-Phenylethyl 2-acetylacetoacetate

Cat. No.: B12649525
CAS No.: 85153-66-8
M. Wt: 248.27 g/mol
InChI Key: ZXBGGHFUQBYYGQ-UHFFFAOYSA-N
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Description

1-Phenylethyl 2-acetylacetoacetate is an organic compound with the molecular formula C14H16O4 It is a derivative of acetoacetic ester and features a phenylethyl group attached to the acetoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl 2-acetylacetoacetate can be synthesized through the esterification of 1-phenylethanol with acetoacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl 2-acetylacetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenylethyl 2-acetylacetoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenylethyl 2-acetylacetoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetoacetic acid, which can then participate in various biochemical pathways. The phenylethyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the phenylethyl group.

    Methyl acetoacetate: Another ester derivative with similar chemical properties.

    Phenylacetic acid: Shares the phenyl group but differs in its functional groups and reactivity.

Uniqueness: 1-Phenylethyl 2-acetylacetoacetate is unique due to the presence of both the phenylethyl and acetoacetate moieties, which confer distinct chemical and biological properties

Properties

CAS No.

85153-66-8

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

1-phenylethyl 2-acetyl-3-oxobutanoate

InChI

InChI=1S/C14H16O4/c1-9(15)13(10(2)16)14(17)18-11(3)12-7-5-4-6-8-12/h4-8,11,13H,1-3H3

InChI Key

ZXBGGHFUQBYYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)C(=O)C

Origin of Product

United States

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